molecular formula C5H10ClF2NO2 B6213464 4-amino-5,5-difluoropentanoic acid hydrochloride CAS No. 1783634-98-9

4-amino-5,5-difluoropentanoic acid hydrochloride

Katalognummer: B6213464
CAS-Nummer: 1783634-98-9
Molekulargewicht: 189.59 g/mol
InChI-Schlüssel: ABXGFQVEKKCPHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-5,5-difluoropentanoic acid hydrochloride is a chemical compound with the molecular formula C5H10F2NO2·HCl It is a derivative of pentanoic acid, featuring amino and difluoro substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,5-difluoropentanoic acid hydrochloride typically involves the introduction of fluorine atoms and an amino group onto a pentanoic acid backbone. One common method involves the fluorination of a suitable precursor, followed by amination and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing advanced chemical reactors and purification systems. The scalability of the synthesis is crucial for producing sufficient quantities for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-5,5-difluoropentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

4-amino-5,5-difluoropentanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-amino-5,5-difluoropentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-amino-5-fluoropentanoic acid hydrochloride
  • 5-amino-4,4-difluoropentanoic acid methyl ester hydrochloride

Uniqueness

4-amino-5,5-difluoropentanoic acid hydrochloride is unique due to the presence of two fluorine atoms on the pentanoic acid backbone, which can significantly alter its chemical reactivity and biological activity compared to similar compounds

Eigenschaften

CAS-Nummer

1783634-98-9

Molekularformel

C5H10ClF2NO2

Molekulargewicht

189.59 g/mol

IUPAC-Name

4-amino-5,5-difluoropentanoic acid;hydrochloride

InChI

InChI=1S/C5H9F2NO2.ClH/c6-5(7)3(8)1-2-4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H

InChI-Schlüssel

ABXGFQVEKKCPHS-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)O)C(C(F)F)N.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.